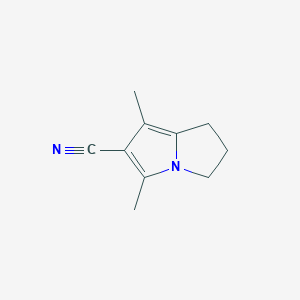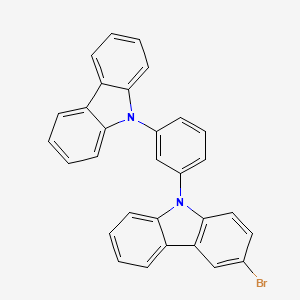![molecular formula C9H9ClF3N B13965815 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine substituent
Métodos De Preparación
The synthesis of 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps. One common method includes the trifluoromethylation of aromatic compounds, followed by chlorination and subsequent amination. The reaction conditions often require the use of specific reagents such as CF3SO2Na for trifluoromethylation and chlorinating agents like thionyl chloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques
Common reagents used in these reactions include bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with opioid receptors, providing analgesic effects by modulating pain pathways. The compound’s trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
- 1-[4-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
- 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
- 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3 |
Clave InChI |
RJYIRHYXEOQIOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)








